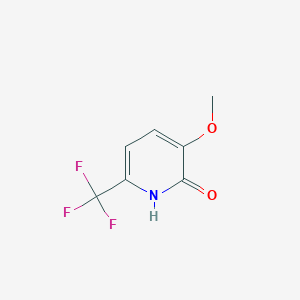

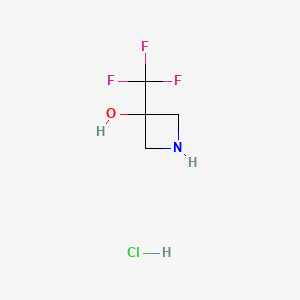

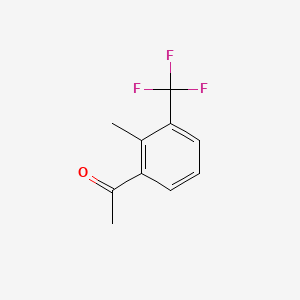

![molecular formula C7H14ClN3O B1440494 [2-(3-Isopropyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride CAS No. 952233-40-8](/img/structure/B1440494.png)

[2-(3-Isopropyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride

Descripción general

Descripción

“[2-(3-Isopropyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride” is a chemical compound with the molecular formula C7H14ClN3O and a molecular weight of 191.66 . It is intended for research use only and is not intended for diagnostic or therapeutic use .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles, such as “[2-(3-Isopropyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride”, has been achieved via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis

The structure of 1,2,4-oxadiazoles was studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .Chemical Reactions Analysis

The synthesis of 1,2,4-oxadiazoles involves the reaction of amidoximes with carboxylic acids and a wide range of their derivatives, including acyl chlorides, esters, aldehydes, and cyclic anhydrides of dicarboxylic acids .Aplicaciones Científicas De Investigación

Synthesis and Characterization

Synthesis and Characterization of Carbazole Derivatives A series of novel carbazole derivatives were synthesized, characterized, and their antibacterial, antifungal, and anticancer activities were evaluated. Among the compounds tested, several exhibited significant antibacterial and antifungal activity, with specific compounds found active against Human Breast Cancer Cell Line MCF7 (Sharma et al., 2014).

Synthesis and Biological Screening of Carbazole Conjugates Another research synthesized a novel series of carbazole conjugates. The structural characterization involved UV, FT-IR, 1H-NMR, and MS spectral studies, followed by elemental analysis, highlighting the rigorous approach taken in synthesizing and confirming the structure of these complex molecules (Verma et al., 2022).

Reactivity and Stability Studies

Boulton–Katritzky Rearrangement of Oxadiazoles A study focused on the chemical stability of 3-(2-aminoethyl)-5-substituted 1,2,4-oxadiazoles under different conditions, exploring their reactivity via Boulton–Katritzky rearrangement. The reaction conditions included room temperature settings in H2O, DMF + H2O, and the presence of HCl, resulting in the formation of distinct hydrochlorides and spiropyrazoline compounds, indicating the complex chemical behavior of these compounds (Kayukova et al., 2018).

Anticancer Activity

Synthesis and Anticancer Evaluation of Oxadiazole Derivatives A range of oxadiazole derivatives were synthesized and tested for their anticancer activity against various human cancer cell lines, including breast, lung, and prostate cancer cells. The compounds demonstrated varying levels of activity, indicating their potential as anticancer agents (Yakantham et al., 2019).

Synthesis of Substituted Oxadiazolyl Tetrahydropyridines This study involved the synthesis of substituted 1,3,4-oxadiazolyl tetrahydropyridines and their evaluation as anticancer agents. The research suggests that the pharmacological activities of these derivatives are influenced by the nature of the substituents on the tetrahydropyridine ring system, indicating a nuanced relationship between structure and biological activity (Redda & Gangapuram, 2007).

Antibacterial Activity

Synthesis and Antibacterial Study of Oxadiazole Derivatives In a quest to develop new antibacterial agents, a series of N-substituted derivatives of oxadiazole compounds were synthesized and evaluated against Gram-negative and Gram-positive bacteria. The compounds exhibited moderate to significant activity, underscoring their potential in antibacterial therapy (Khalid et al., 2016).

Direcciones Futuras

1,2,4-oxadiazoles are frequently encountered in active pharmaceutical ingredients with various therapeutic focus . They have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy, agents for treatment age-related diseases, antimicrobials, novel class of peroxisome proliferator-activated receptor αr/δ (PPARα/δ) dual agonists, and Sirtuin 2 inhibitors . In addition to medicinal application, these heterocycles were utilized for the development of energetic materials, fluorescent dyes, OLEDs, sensors, as well as insecticides . Therefore, the development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry .

Propiedades

IUPAC Name |

2-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O.ClH/c1-5(2)7-9-6(3-4-8)11-10-7;/h5H,3-4,8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATWQIKRVWNFMJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NOC(=N1)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(3-Isopropyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

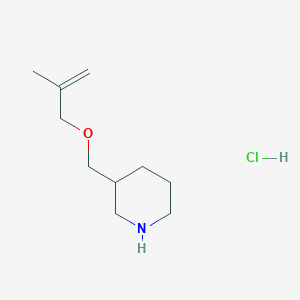

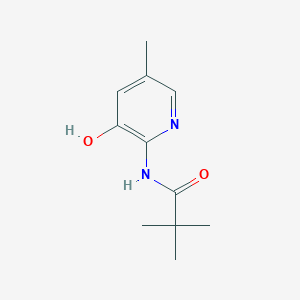

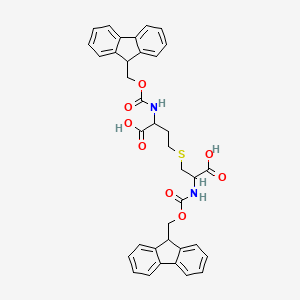

![trans-2-[Isopropyl(methyl)amino]cyclopentanol](/img/structure/B1440415.png)

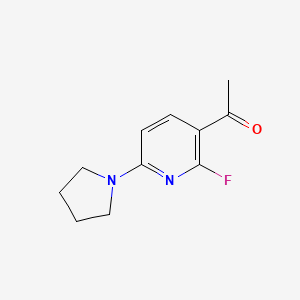

![3-[(3-Chloro-1H-indol-2-ylmethyl)-amino]-propan-1-OL hydrochloride](/img/structure/B1440421.png)

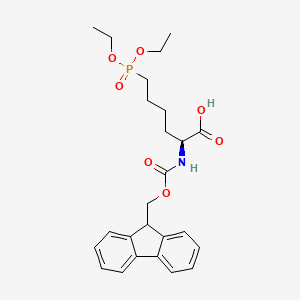

![3-([1,1'-Biphenyl]-4-yloxy)piperidine hydrochloride](/img/structure/B1440431.png)

![N-(5-Amino-2-methoxyphenyl)-2-[2-(sec-butyl)-phenoxy]propanamide](/img/structure/B1440434.png)